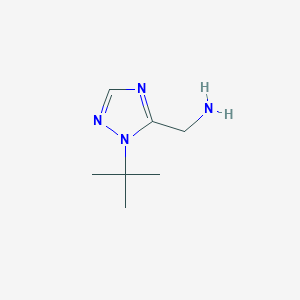
(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine
Overview
Description
“(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine” is a chemical compound with the CAS Number: 1696194-38-3 . It has a molecular weight of 154.21 . The IUPAC name for this compound is (1-(tert-butyl)-1H-1,2,4-triazol-5-yl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N4/c1-7(2,3)11-6(4-8)9-5-10-11/h5H,4,8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .
Scientific Research Applications
Ambient-Temperature Synthesis
A study by Becerra, Cobo, & Castillo (2021) highlights the ambient-temperature synthesis of novel compounds through condensation reactions, involving triazole derivatives. This method offers an efficient approach to synthesize structurally unique compounds with potential applications in material science and pharmaceuticals.
Antimicrobial Activities
Research by Thomas, Adhikari, & Shetty (2010) explores the synthesis of triazole-containing quinoline derivatives with significant antimicrobial properties. Such compounds could be pivotal in developing new antibiotics and antifungal agents.
Structural and Catalytic Studies
The work of Younas, Hallaoui, & Anouar (2014) on the synthesis and characterization of triazole derivatives provides insights into their structural properties, which are crucial for applications in catalysis and material design.
Physicochemical Properties
Investigations by Ihnatova, Kaplaushenko, & Frolova (2020) into the physicochemical properties of triazole derivatives underscore their potential in pharmaceutical development, highlighting their low toxicity and broad pharmacological activity.
Stroke Treatment
Marco-Contelles (2020) reviews advances in tetramethylpyrazine nitrones for stroke treatment, including triazole derivatives. Such compounds demonstrate multi-target activities, including thrombolytic and free radical scavenging, essential for neuroprotection.
Antitumor Activity
A study on the synthesis and antitumor activity of triazole-thiazol-amine derivatives by Jiao et al. (2015) reveals their promising applications in cancer therapy, due to their ability to inhibit tumor cell growth.
Fungicidal Activity
Research by Mao, Song, & Shi (2012) demonstrates the fungicidal properties of triazole derivatives, indicating their potential in agricultural applications to combat fungal infections.
Safety And Hazards
The safety information for this compound indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
(2-tert-butyl-1,2,4-triazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-7(2,3)11-6(4-8)9-5-10-11/h5H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDAQUIRZHEBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=NC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



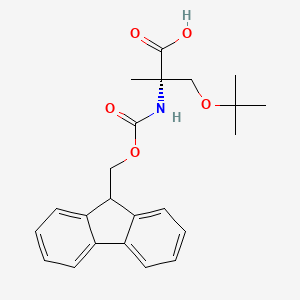
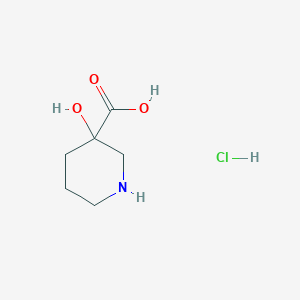
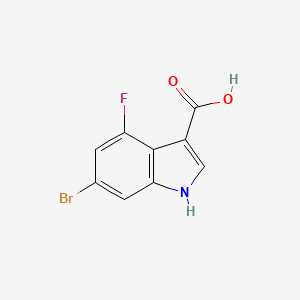
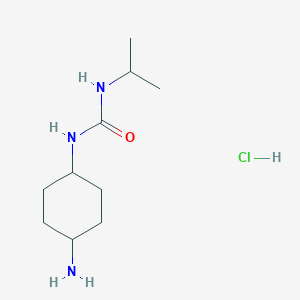
![Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B1448964.png)

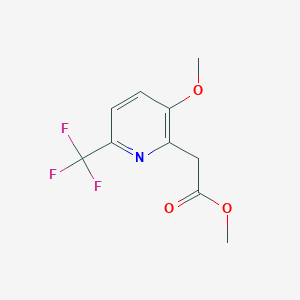
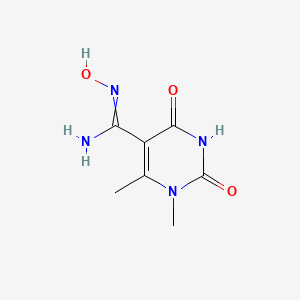
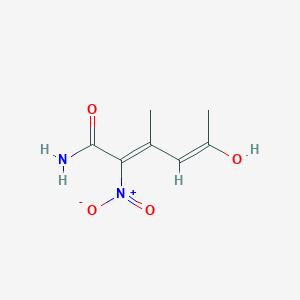
![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1448970.png)
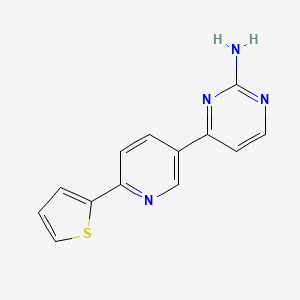
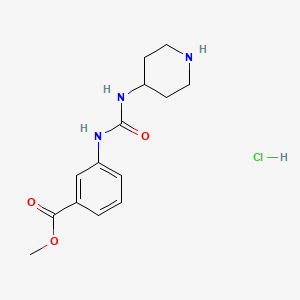
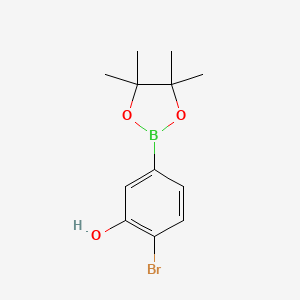
![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid](/img/structure/B1448977.png)